2-Amino-4-(chloromethyl)pyridine hydrochloride
CAS No.: 1186663-31-9
Cat. No.: VC3278433
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186663-31-9 |
|---|---|
| Molecular Formula | C6H8Cl2N2 |
| Molecular Weight | 179.04 g/mol |
| IUPAC Name | 4-(chloromethyl)pyridin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H7ClN2.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H |
| Standard InChI Key | YFYBPPVXPGYHTE-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1CCl)N.Cl |
| Canonical SMILES | C1=CN=C(C=C1CCl)N.Cl |
Introduction
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-(chloromethyl)pyridin-2-amine;hydrochloride |
| InChI | InChI=1S/C6H7ClN2.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H |
| InChI Key | YFYBPPVXPGYHTE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1CCl)N.Cl |
The compound features a pyridine ring as its core structure, with the 2-position bearing an amino (-NH2) group and the 4-position containing a chloromethyl (-CH2Cl) group. This arrangement of functional groups contributes to its chemical reactivity and biological interactions. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it more suitable for various research applications.
Physical and Chemical Properties
Basic Physicochemical Characteristics
2-Amino-4-(chloromethyl)pyridine hydrochloride typically appears as a white to off-white crystalline solid. As a hydrochloride salt, it exhibits improved solubility in water and polar organic solvents compared to its free base form. The physical properties of this compound are significantly influenced by its ionic character and the presence of both hydrophilic (amino group) and lipophilic (chloromethyl group) functionalities.
Biochemical Analysis
Biochemical Properties
2-Amino-4-(chloromethyl)pyridine hydrochloride exhibits significant biochemical interactions that make it valuable in research applications. The compound interacts with various enzymes and proteins, potentially acting as an inhibitor or activator depending on the specific biochemical context. These interactions often involve the compound binding to active sites of enzymes through hydrogen bonding, electrostatic interactions, and possibly covalent modifications due to the reactive chloromethyl group. The ability to form multiple types of non-covalent interactions with biomolecules contributes to its versatility as a research tool in biochemical studies.
Cellular Effects
The effects of 2-Amino-4-(chloromethyl)pyridine hydrochloride at the cellular level are diverse and context-dependent. Research indicates that it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound potentially modulates signaling cascades by interacting with receptors or enzymes involved in these pathways, leading to downstream effects on cellular function. Additionally, it may alter gene expression profiles through interactions with transcription factors or other regulatory proteins, resulting in changes to the cellular phenotype and behavior.
Molecular Mechanisms
At the molecular level, 2-Amino-4-(chloromethyl)pyridine hydrochloride exerts its effects through several mechanisms. Primary among these is its binding to biomolecules, particularly proteins and enzymes involved in critical cellular processes. The compound's chloromethyl group serves as an electrophilic site that can react with nucleophilic residues in proteins, potentially resulting in covalent modification. This reactivity profile suggests potential applications as a chemical probe for studying protein function or as a scaffold for developing enzyme inhibitors.
Biological Activity
Toxicological Profile
Understanding the toxicological profile of 2-Amino-4-(chloromethyl)pyridine hydrochloride is essential for its safe handling and application in research settings. The compound's reactivity, particularly through its chloromethyl group, suggests potential for alkylation reactions with biological nucleophiles, which could contribute to toxicity at higher concentrations. Experimental data regarding dose-dependent effects indicates varying responses in biological systems, with lower doses potentially showing different effects compared to higher concentrations.
Carcinogenicity Studies
Research examining the carcinogenic potential of structurally related compounds has yielded important insights. One study conducted by the National Cancer Institute assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a structural analog) in Fischer 344 rats and B6C3F1 mice over a 99-week period. The study employed two dosage levels:
| Animal Model | High Dose | Low Dose |
|---|---|---|
| Rats | 150 mg/kg | 75 mg/kg |
| Mice | 250 mg/kg | 125 mg/kg |
Chemical Reactions and Reactivity
Nucleophilic Substitution Reactions
The chloromethyl group in 2-Amino-4-(chloromethyl)pyridine hydrochloride makes it particularly reactive toward nucleophilic substitution. This benzylic halide functionality typically undergoes nucleophilic substitution reactions via SN2 pathways. The compound readily reacts with oxygen-, nitrogen-, and sulfur-based nucleophiles under mild conditions, making it valuable for introducing various functional groups at the 4-position of the pyridine ring. These reactions are often facilitated by the benzylic nature of the chloromethyl group, which enhances its reactivity compared to simple alkyl halides.
Cross-Coupling Reactions
2-Amino-4-(chloromethyl)pyridine hydrochloride and structurally similar compounds can participate in various cross-coupling reactions, expanding their synthetic utility. For instance, chloroaminoheterocyclic compounds like 4-amino-2-chloropyridine can undergo Suzuki-Miyaura coupling with phenylboronic acid. The amino group in the compound can facilitate metal-catalyzed coupling reactions, providing access to more complex molecular architectures. Examples of cross-coupling reactions include:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/Na₂CO₃, toluene/EtOH, 80°C | 4-(benzylamino)pyridine derivatives | 68-72% |
| Buchwald-Hartwig Amination | CuI/L-proline, DMSO, 110°C | N-aryl derivatives | Not specified |
These coupling reactions demonstrate the versatility of 2-Amino-4-(chloromethyl)pyridine hydrochloride as a building block in organic synthesis, particularly for constructing more complex heterocyclic systems with potential biological activities.
Heterocycle Formation
The compound serves as a valuable precursor for the synthesis of fused heterocyclic ring systems, which are important structural motifs in medicinal chemistry. Through various cyclization reactions, 2-Amino-4-(chloromethyl)pyridine hydrochloride can be transformed into diverse heterocyclic scaffolds:
| Product | Reaction Conditions | Yield | Application |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Microwave, solvent-free, 65°C, 15 min | 90% | Pharmaceutical intermediates |
| Pyrazolo[3,4-d]pyrimidines | Fe/AcOH, room temperature | Not specified | Anti-inflammatory agents (IC₅₀: 0.04 μM) |
These heterocycle formation reactions highlight the synthetic potential of 2-Amino-4-(chloromethyl)pyridine hydrochloride in accessing structurally diverse compounds with potential therapeutic applications.
Scientific Research Applications
Pharmaceutical Development
2-Amino-4-(chloromethyl)pyridine hydrochloride finds significant application in pharmaceutical development as an intermediate in the synthesis of various drug candidates. Its reactive functional groups, particularly the chloromethyl moiety, provide opportunities for chemical modification and derivatization to produce compounds with desired pharmacological properties. The ability to introduce diverse substituents through nucleophilic substitution of the chloromethyl group allows for the creation of compound libraries for structure-activity relationship studies.
Biochemical Research Tools
In biochemical research, 2-Amino-4-(chloromethyl)pyridine hydrochloride serves as a valuable tool for studying cellular functions and mechanisms. Its ability to interact with enzymes and affect cell signaling pathways makes it useful for investigating biochemical processes in experimental settings. Researchers can utilize this compound to probe specific biological pathways, particularly those involving enzymes that might interact with the compound's functional groups.
Dosage Effects in Experimental Models
Research indicates that the effects of 2-Amino-4-(chloromethyl)pyridine hydrochloride vary significantly with dosage in experimental models. Studies suggest that lower doses may promote beneficial effects such as enzyme activation, while higher doses can lead to toxicity and adverse effects, including enzyme inhibition. This dose-dependent activity highlights the importance of careful concentration control in experimental settings and suggests potential therapeutic windows for any derivatives developed for pharmaceutical applications.
Comparison with Similar Compounds
Structural Analogs
2-Amino-4-(chloromethyl)pyridine hydrochloride belongs to a class of substituted pyridines, and comparing it with structural analogs provides insights into structure-activity relationships. Structural variations such as changes in substituent positions or types can significantly impact physical properties, chemical reactivity, and biological activities.
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| 2-(chloromethyl)pyridine HCl | Lacks amino group at position 2 | Reduced hydrogen bonding capacity; different solubility profile |
| 4-amino-2-chloropyridine | Chloro at position 2 instead of chloromethyl at position 4 | Different electrophilic reactivity; altered coupling reaction profile |
| Substituted phenylpyridine derivatives | Extended aromatic systems | Higher melting points (268–287°C); different intermolecular forces |
These comparisons highlight how subtle structural differences can lead to significant changes in physicochemical properties and biological activities.
Synthesis Methods
Optimization Strategies
Optimizing the synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride would involve careful control of reaction conditions to maximize yield and purity. Based on the patent information for related compounds, key optimization parameters include:
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Oxidation Temperature | 70-80°C | Controls reaction rate and minimizes side products |
| Molar Ratios | Reagent-specific | Influences conversion efficiency and selectivity |
| Reaction Time | Process-dependent (e.g., 10-14h for oxidation) | Affects completion and yield |
| Chlorination Conditions | Reagent ratio (1:1.1-1.3) | Determines chlorination efficiency |
These parameters would need to be specifically adjusted for the synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride to account for the presence of the amino group .
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